3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzamide group attached to a 1,3,4-oxadiazole ring, which is further substituted with a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the oxadiazole ring with a thiophen-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the benzamide group: The final step involves the acylation of the substituted oxadiazole with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring and thiophen-2-ylmethyl group may facilitate binding to these targets, leading to modulation of their activity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-2-yl)benzamide: Similar structure but with a different oxadiazole ring substitution pattern.
3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3,4-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific substitution pattern and the presence of the oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-6-12(8-11(10)2)15(20)17-16-19-18-14(21-16)9-13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEBORBFXAIMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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